molecular formula C9H10ClN5O2 B601545 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine CAS No. 1797982-93-4

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

Cat. No.: B601545
CAS No.: 1797982-93-4
M. Wt: 255.67
Attention: For research use only. Not for human or veterinary use.
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Description

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine, also known as vinylchloroganciclovir, is a synthetic compound with the molecular formula C9H10ClN5O2 and a molecular weight of 255.66 g/mol . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Ganciclovir Impurity A, also known as 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . This enzyme is crucial for the replication of the viral DNA, making it a key target for antiviral drugs .

Mode of Action

Ganciclovir Impurity A inhibits the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate, by a virus-encoded cellular enzyme, thymidine kinase . This active form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of DNA replication . This process includes a selective and potent inhibition of the viral DNA polymerase .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway of the Herpesvirus family. By inhibiting the viral DNA polymerase, Ganciclovir Impurity A prevents the synthesis of new viral DNA strands, thereby stopping the replication of the virus .

Pharmacokinetics

Studies have shown that the pharmacokinetic parameters of ganciclovir, the parent compound, show considerable interpatient variability . The volume of distribution of ganciclovir is best predicted by height, while clearance is predicted by glomerular filtration rate .

Result of Action

The primary result of the action of Ganciclovir Impurity A is the inhibition of viral DNA replication. This leads to a cessation or retardation of the viral machinery required to spread the virus to other cells . Consequently, the spread of the virus within the host is halted, allowing the immune system to clear the infection.

Action Environment

The action of Ganciclovir Impurity A can be influenced by various environmental factors. For instance, stability studies have shown that ganciclovir solutions maintain transparency for 6 weeks, with precipitation appearing after 8 weeks . Furthermore, ganciclovir concentrations were maintained at 100% for 6 weeks at 4°C and 25°C and decreased gradually to 90% after 12 weeks . These findings suggest that the storage conditions can significantly impact the stability and, consequently, the efficacy of Ganciclovir Impurity A.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine involves the reaction of guanine with 2-chloroprop-2-en-1-yl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral drug with a similar structure but different substituents.

    Ganciclovir: Another antiviral compound with structural similarities but distinct functional groups.

  • **Val

Properties

IUPAC Name

2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEORDVRCKCNEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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